Cas no 1261974-49-5 (4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid)

4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-CYANO-2-FLUOROPHENYL)-3-METHOXYBENZOIC ACID
- 3'-Cyano-2'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid, 95%
- MFCD18320196
- 1261974-49-5
- DTXSID10689840
- 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid
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- MDL: MFCD18320196
- インチ: InChI=1S/C15H10FNO3/c1-20-13-7-9(15(18)19)5-6-11(13)12-4-2-3-10(8-17)14(12)16/h2-7H,1H3,(H,18,19)
- InChIKey: BPJFZZBZPAKERW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 271.06447134Da
- どういたいしつりょう: 271.06447134Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 70.3Ų
4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327346-5 g |
4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid, 95%; . |
1261974-49-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB327346-5g |
4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid, 95%; . |
1261974-49-5 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acidに関する追加情報
Comprehensive Overview of 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid (CAS No. 1261974-49-5)
4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid (CAS No. 1261974-49-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of fluorinated benzoic acid derivatives, which are widely studied for their potential applications in drug discovery and material science. The presence of both cyano and fluoro substituents on the phenyl ring, along with a methoxy group on the benzoic acid moiety, contributes to its distinct chemical reactivity and biological activity.
In recent years, the demand for fluorinated building blocks like 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid has surged, driven by the growing interest in precision medicine and sustainable agrochemicals. Researchers are particularly intrigued by its potential as a key intermediate in the synthesis of novel small-molecule inhibitors targeting enzymes such as kinases and proteases. The compound's lipophilicity and electronic properties, imparted by the cyano-fluoro combination, make it a valuable candidate for optimizing drug-like properties in lead compounds.
From a synthetic chemistry perspective, CAS No. 1261974-49-5 exemplifies the strategic use of directed ortho-metalation and cross-coupling reactions in modern organic synthesis. Its structural complexity challenges chemists to develop efficient routes for large-scale production while maintaining high purity standards. Analytical techniques such as HPLC, NMR, and mass spectrometry are crucial for characterizing this compound, especially given the increasing regulatory emphasis on impurity profiling in pharmaceutical development.
The compound's relevance extends to current discussions about green chemistry and atom economy. Many researchers are exploring how 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid can be synthesized using catalytic methods that minimize waste generation and energy consumption. This aligns with the pharmaceutical industry's push toward more sustainable manufacturing practices, a topic frequently searched in academic and industrial circles.
In material science applications, the fluorinated aromatic core of this compound shows promise for developing advanced organic electronic materials. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the charge transport properties of molecular systems, making it interesting for OLED and organic semiconductor research. This connection to emerging technologies makes the compound particularly relevant in today's innovation-driven market.
Quality control aspects of 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid are another area of intense focus. With increasing regulatory scrutiny on pharmaceutical impurities, manufacturers must ensure rigorous analytical method validation for this compound. The presence of multiple functional groups requires sophisticated chromatographic separation techniques, a topic frequently queried in analytical chemistry forums and search engines.
Looking forward, the scientific community continues to investigate new derivatives based on the 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid scaffold. Structure-activity relationship (SAR) studies aim to optimize its pharmacokinetic properties while maintaining desired target engagement. The compound's versatility makes it a valuable tool for medicinal chemistry exploration, particularly in areas like allosteric modulation and protein-protein interaction inhibition.
For researchers sourcing this material, understanding its storage conditions and stability profile is crucial. The benzoic acid moiety suggests sensitivity to pH variations, while the cyano group may require protection from moisture. These practical considerations are often searched alongside the compound's CAS number by laboratory personnel.
The commercial availability of 4-(3-Cyano-2-fluorophenyl)-3-methoxybenzoic acid has expanded significantly in recent years, reflecting its growing importance in chemical research. Suppliers now offer various packaging options and purity grades to meet diverse research needs, from high-throughput screening to process chemistry development. This accessibility has facilitated its adoption across multiple disciplines.
In conclusion, CAS No. 1261974-49-5 represents an important chemical building block with multifaceted applications. Its unique combination of fluorine and cyano substituents on an aromatic platform continues to inspire innovation across pharmaceutical, agrochemical, and materials science domains. As research progresses, this compound will likely remain at the forefront of structure-based drug design and functional material development.
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